molecular formula C13H21Cl2N3 B6362858 5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride CAS No. 1245569-08-7

5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride

Cat. No.: B6362858
CAS No.: 1245569-08-7
M. Wt: 290.23 g/mol
InChI Key: FGIUCMYGSIDAPS-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride typically involves the condensation of an aromatic aldehyde with o-phenylenediamine, followed by subsequent reactions to introduce the pentan-1-amine side chain . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium hydroxide (KOH) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride is unique due to its specific side chain and the potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and development .

Properties

IUPAC Name

5-(1-methylbenzimidazol-2-yl)pentan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3.2ClH/c1-16-12-8-5-4-7-11(12)15-13(16)9-3-2-6-10-14;;/h4-5,7-8H,2-3,6,9-10,14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIUCMYGSIDAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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